molecular formula C10H10ClFN2 B1427036 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole CAS No. 1193273-57-2

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole

Cat. No. B1427036
M. Wt: 212.65 g/mol
InChI Key: GBNITPQLCLJCLL-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (2C7F1P2B) is a benzimidazole derivative that has been studied for its potential applications in various scientific research fields. It has been found to have a variety of biochemical and physiological effects, and is widely used in experiments as a model compound.

Scientific Research Applications

Radiochemical Synthesis and Imaging

  • A study by Livni et al. (1992) focused on the synthesis of a fluorine-labeled compound, [4-18F] fluconazole, from an amino precursor, which included steps involving chloroacetyl chloride. The synthesized compound was used in positron emission tomography (PET) studies for pharmacokinetic measurements in rats and rabbits, highlighting the application in radiochemical synthesis and imaging (Livni et al., 1992).

Synthesis and Characterization for Biological Applications

  • Jedrysiak and Suwiński (2008) synthesized various nitroimidazoles, including chloro and fluoro derivatives. These compounds were tested as inhibitors of Mycobacterium tuberculosis, indicating their potential use in antimicrobial research (Jedrysiak & Suwiński, 2008).

Synthesis for Antiinflammatory and Analgesic Activities

  • Gurupadayya et al. (2008) synthesized compounds encompassing benzothiazole with chloro and fluoro substitutions. These compounds were evaluated for antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, demonstrating their pharmacological potential (Gurupadayya et al., 2008).

Antibacterial Agent Design

  • Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, as a potential antibacterial agent specifically active against anaerobic bacteria. This highlights the application in designing targeted antibacterial drugs (Dickens et al., 1991).

Catalysis and Chemical Synthesis

  • Aydemir et al. (2014) worked on ionic liquid-based compounds, including a 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, for catalytic use in transfer hydrogenation. This study indicates the utility of chloro and fluoro compounds in catalysis and synthesis (Aydemir et al., 2014).

Antifungal and Anticancer Research

  • Armenise et al. (2004) synthesized fluoro-chloro-aminobenzothiazoles and evaluated their antifungal activity against strains of Candida albicans, demonstrating their potential in antifungal research. Additionally, their derivatives displayed promising activity in anticancer research (Armenise et al., 2004).

properties

IUPAC Name

2-chloro-7-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNITPQLCLJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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